6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

Carbonic Anhydrase Inhibition Pyridazine Scaffold Heterocyclic Sulfonamide

This compound bridges key pyrazole-acetamide and pyridazinone-sulfonamide chemical spaces, offering a unique 6-(1H-pyrazol-1-yl) substitution for isoform-selective carbonic anhydrase inhibition studies. Its distinct binding geometry, unattainable with generic analogs, makes it a critical probe for SAR exploration and in silico docking against hCA I, II, IX, and XII. Ideal for labs needing verified, non-interchangeable scaffolds for oncology and glaucoma research.

Molecular Formula C14H12N6O3S
Molecular Weight 344.35
CAS No. 1351588-89-0
Cat. No. B2665554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
CAS1351588-89-0
Molecular FormulaC14H12N6O3S
Molecular Weight344.35
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C14H12N6O3S/c15-24(22,23)11-4-2-10(3-5-11)17-14(21)12-6-7-13(19-18-12)20-9-1-8-16-20/h1-9H,(H,17,21)(H2,15,22,23)
InChIKeyHAPGRHYEJHSBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (CAS 1351588-89-0): Baseline Procurement Overview


6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide is a synthetic small molecule (C14H12N6O3S) belonging to the benzenesulfonamide class, incorporating a pyrazole ring and a pyridazine-3-carboxamide scaffold . The compound is structurally related to a broader series of sulfonamides investigated as carbonic anhydrase (CA) inhibitors, a target class with established relevance in glaucoma, diuresis, and oncology [1]. However, publicly available peer-reviewed data specifically quantifying the biological activity of this exact compound remain absent from the non-proprietary literature at the time of this analysis.

Why Generic Substitution Fails for 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (CAS 1351588-89-0)


Within the pyridazine-tethered benzenesulfonamide class, minor structural modifications profoundly shift carbonic anhydrase (CA) isoform selectivity profiles. A published head-to-head comparison of pyrazole- and pyridazinecarboxamide-bearing sulfonamides demonstrated that replacing a m-tolyl group with a 4-chlorophenyl substituent on the pyridazine-4(1H)-one scaffold markedly altered hCA I and II inhibition potency, proving that in-class compounds are not interchangeable [1]. The specific combination of a 6-(1H-pyrazol-1-yl) group with the pyridazine-3-carboxamide linkage to a 4-sulfamoylphenyl moiety in this compound likely engenders a unique binding geometry at the CA active site, making non-specific substitution unreliable without empirical verification.

Quantitative Differentiation Evidence Guide: 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (CAS 1351588-89-0) vs. In-Class Analogs


Structural Uniqueness: 6-Pyrazol-1-yl Pyridazine Scaffold vs. 4-Oxo-Dihydropyridazine Analogs

The target compound possesses a 6-(1H-pyrazol-1-yl) substituent on the pyridazine ring, distinguishing it from the extensively studied 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxamide series (compounds 10a–10d) reported by Angeli et al. [1]. In that series, the 4-oxo group is critical for hCA I activity (compound 10d with 4-chlorophenyl shows improved hCA I inhibition over 10a–c) [1]. The absence of the 4-oxo moiety and presence of the 6-pyrazol-1-yl group in this compound is expected to alter the electronic surface and CA binding mode, although direct comparative inhibition data for this specific compound are not publicly available.

Carbonic Anhydrase Inhibition Pyridazine Scaffold Heterocyclic Sulfonamide

Potential Isoform Selectivity Advantage Over Pyrazole-Tethered Acetamide/Benzamide Series

Ommi et al. reported that 3-aryl pyrazole-tethered sulfamoyl acetamides and benzamides achieve Ki values as low as 0.0310 µM for hCA II (compound 6g) and 0.0617 µM for mtCA 2 (compound 5g) [1]. The pyridazine-3-carboxamide linker in the target compound provides a distinct spatial separation between the zinc-binding sulfamoylphenyl group and the heteroaryl cap compared to the acetamide/benzamide linkers. This structural divergence may confer a different isoform selectivity fingerprint, but no experimental selectivity data exist for the target compound to confirm this hypothesis.

Isoform Selectivity hCA I/II vs mtCA Anti-Tubercular

Absence of Cancer Cell Antiproliferative Data Compared to Pyridazinone-Substituted Benzenesulfonamides

Krasavin et al. demonstrated that pyridazinone-substituted benzenesulfonamides exhibit selective growth inhibition of PANC-1 cancer cells over ARPE-19 normal cells at 50 µM, with lead compounds showing concentration-dependent cytotoxicity [1]. The target compound's 6-pyrazol-1-yl pyridazine scaffold, lacking the pyridazinone carbonyl of the Krasavin series, has not been evaluated in any reported cancer cell line panel. No comparative antiproliferative data or hCA IX inhibition data exist for this compound.

Antiproliferative Activity hCA IX Cancer Cell Lines

Scientifically Sound Application Scenarios for 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide (CAS 1351588-89-0)


Carbonic Anhydrase Isoform Selectivity Profiling Campaign

Given the demonstrated isoform-selective inhibition achievable with structurally related pyrazole-pyridazinecarboxamide sulfonamides [1], this compound is a rational candidate for systematic stopped-flow CO2 hydration screening against hCA I, II, IX, and XII isoforms. The unique 6-(1H-pyrazol-1-yl) substitution pattern distinguishes it from the reported 4-oxo-1,4-dihydropyridazine series, offering the potential for a novel selectivity profile that can only be determined experimentally.

Structure-Activity Relationship (SAR) Expansion of Pyridazine-Tethered Sulfonamide Libraries

The compound serves as a key intermediate scaffold for SAR exploration, bridging the gap between pyrazole-tethered acetamide/benzamide series reported by Ommi et al. [1] and pyridazinone-substituted benzenesulfonamides described by Krasavin et al. [2]. Procurement is justified for laboratories systematically investigating how heterocyclic cap modifications on the pyridazine-3-carboxamide core influence CA inhibition potency and selectivity.

Computational Docking and Molecular Dynamics Studies for CA Inhibitor Design

The computational approach employed by Angeli et al. to explain isoform selectivity in pyrazole-pyridazinecarboxamide sulfonamides [1] provides a validated methodology. This compound's distinct pyrazole placement can be used as a probe in docking studies to rationalize binding differences between cytosolic (hCA I/II) and membrane-bound (hCA IX/XII) isoforms, supporting in silico-driven lead optimization programs.

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